Antimony phosphide
Description
Structure
2D Structure
Properties
IUPAC Name |
stibanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAVVKVGAZUUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067157 | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.734 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-81-0 | |
| Record name | Antimony phosphide (SbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony phosphide (SbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis Methodologies for Antimony Phosphide
Direct Elemental Combination Techniques for Antimony Phosphide (B1233454) Bulk Synthesis
Direct elemental combination is a widely documented method for synthesizing bulk antimony phosphide. smolecule.combenchchem.com This technique involves the direct reaction of elemental antimony (Sb) and phosphorus (P) under controlled high-temperature conditions. smolecule.combenchchem.com
Controlled Atmosphere Reactions of Antimony and Phosphorus
The synthesis typically involves combining elemental antimony (solid) and red phosphorus (powder) in stoichiometric ratios, commonly 1:1, within an evacuated quartz ampoule. benchchem.com This controlled atmosphere prevents oxidation and the sublimation of phosphorus. benchchem.com The sealed vessel is gradually heated to temperatures between 500 and 700°C and maintained for 12 to 48 hours to facilitate the reaction: Sb (s) + P (s) → SbP (s). benchchem.com Key parameters influencing the synthesis include a slow temperature ramp rate (2–5°C/min) to avoid explosive phosphorus vaporization, the use of an inert gas atmosphere (e.g., argon) for redox stability, and a gradual cooling protocol (0.5–1°C/min) to prevent thermal stress-induced cracks. benchchem.com
Research findings indicate that optimizing parameters such as temperature, reaction time, and the Sb:P molar ratio is crucial for maximizing crystallinity and minimizing residues of unreacted elements. benchchem.com
| Parameter | Range Investigated | Optimal Value | Impact on Product Purity |
|---|---|---|---|
| Temperature | 400–800°C | 650°C | Maximizes crystallinity |
| Reaction Time | 6–72 hours | 24 hours | Completes diffusion |
| Sb:P Molar Ratio | 0.8:1 to 1.2:1 | 1:1 | Minimizes Sb/P residues |
High-Temperature, High-Pressure Synthesis Routes
While direct elemental combination at atmospheric pressure is common, high-temperature, high-pressure synthesis routes can also be employed, particularly for creating materials with specific phases or structures that are not stable under ambient conditions. Although specific details for this compound synthesis via this method were not extensively found in the search results, high-pressure, high-temperature techniques are generally used for synthesizing various phosphides and nitrides, suggesting their potential applicability to this compound under certain requirements. acs.orgresearcher.life
Vapor-Phase Deposition Strategies for this compound Thin Films
Vapor-phase deposition techniques are critical for the synthesis of this compound thin films, which are particularly relevant for applications in electronics, energy storage, and solar energy. benchchem.comamericanelements.com These methods involve the transport of precursor materials in the vapor phase, followed by their reaction or condensation onto a substrate to form a thin film. google.commdpi.comosf.io
Chemical Vapor Deposition (CVD) of this compound
Chemical Vapor Deposition (CVD) is a versatile technique used for depositing thin films of various materials, including metal phosphides. mdpi.comosf.ioucl.ac.uk In CVD of this compound, gaseous precursors containing antimony and phosphorus are introduced into a reaction chamber, where they react on a heated substrate to form a solid SbP film. chembk.commdpi.com The specific precursors and reaction conditions, such as temperature, pressure, and gas flow rates, influence the film's composition, crystallinity, and morphology. mdpi.comosf.io this compound films produced via CVD have been described as opaque, grey, and metallic in appearance. ucl.ac.uk
Halide Vapor Phase Epitaxy (HVPE) for this compound Alloying
Halide Vapor Phase Epitaxy (HVPE) is a technique known for its ability to produce high-quality III-V materials and is being explored for the growth of alloys like gallium antimonide phosphide (GaSbP). louisville.edulouisville.eduresearchgate.net While direct HVPE of binary this compound (SbP) was not explicitly detailed, the application of HVPE to GaSbP alloys suggests its potential for incorporating antimony and phosphorus into a crystalline lattice from halide precursors. louisville.edulouisville.eduresearchgate.net This method typically involves the reaction of metal halides with a phosphorus source in the vapor phase on a heated substrate. researchgate.net Research on GaSbP using HVPE has shown the ability to control antimonide alloying by adjusting growth temperatures, resulting in films with tunable band gaps. louisville.edulouisville.edu
Reactive Vapor Transport for this compound Nanostructures (e.g., Nanowires)
Reactive Vapor Transport is a method utilized for synthesizing various nanostructures, including nanowires of metal phosphides. louisville.edulouisville.educore.ac.ukresearchgate.net This technique involves the transport of reactive species in the vapor phase, often aided by a carrier gas or a temperature gradient, leading to the deposition and growth of nanostructures on a substrate. core.ac.ukrsc.orgacs.org While the search results primarily highlighted the use of reactive vapor transport for growing GaSbP nanowires using a plasma transport scheme of Ga and Sb metals with a phosphine (B1218219) gas precursor, the underlying principle is applicable to the synthesis of other metal phosphide nanostructures. louisville.edulouisville.edu This method can result in nanowire morphologies and allows for the incorporation of different elements to form alloys. louisville.edulouisville.edu
Solution-Based and Wet Chemical Approaches for this compound
Solution-based and wet chemical methods offer versatile routes for synthesizing this compound, often enabling control over morphology and particle size. These techniques typically involve reactions occurring in a liquid medium.
Hydrothermal and Solvothermal Synthesis of this compound
Hydrothermal and solvothermal synthesis methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These conditions can facilitate the crystallization of materials that might be difficult to obtain through other routes. While direct hydrothermal or solvothermal synthesis of stoichiometric SbP is not extensively detailed in the provided search results, related phosphides and antimonates have been synthesized using these methods, suggesting their potential applicability or as a basis for developing SbP synthesis routes.
Hydrothermal synthesis has been employed for the preparation of phosphatoantimonates, highlighting the use of antimony and phosphorus precursors in aqueous solutions under pressure and temperature. For instance, a new potassium phosphatoantimonate, K8Sb8P2O29·8H2O, was synthesized hydrothermally using antimonyl potassium tartrate, phosphoric acid, and KOH in deionized water at 200 °C. acs.org This indicates the feasibility of reacting antimony and phosphorus sources under hydrothermal conditions to form compounds containing both elements. The pH and temperature were found to influence the resulting phase in phosphatoantimonate synthesis. acs.org
Solvothermal synthesis, utilizing non-aqueous solvents, has been explored for the preparation of phosphorus-rich transition metal phosphides using elemental molecular phosphorus. researchgate.net This method can yield micro- and nanoparticles, and the reaction temperature and solvent choice play crucial roles. researchgate.net Although specific examples for SbP are not provided, the successful solvothermal synthesis of other metal phosphides suggests this as a viable approach for SbP, potentially allowing for control over particle morphology and size.
Electrochemical and Electroless Deposition of this compound
Electrochemical and electroless deposition are techniques used to deposit thin films or coatings of materials onto substrates from a solution. Electrochemical deposition uses an external electrical current to drive the reduction of ions in the solution, while electroless deposition relies on a chemical reducing agent.
Electrochemical deposition can be used to prepare chemical compounds such as phosphides. diva-portal.orgmdpi.com This method allows for control over the thickness and composition of the deposited material by adjusting parameters such as applied potential, temperature, solution pH, and reactant concentrations. rsc.org While the search results mention the electrochemical deposition of pure antimony films from tartrate electrolytes and the deposition of transition metal phosphides for applications like energy storage and catalysis, specific studies on the electrochemical deposition of stoichiometric this compound (SbP) were not prominently featured. diva-portal.orgrsc.orgacs.org
Electroless deposition is a method where a chemical reducing agent in the solution provides the electrons for the deposition process, without the need for an external current source. diva-portal.orgscirp.org This technique is often used for depositing protective coatings and can be applied to various substrates. scirp.org Similar to electrochemical deposition, while the electroless deposition of antimony and other metal phosphides (like Ni-P) has been reported, detailed information specifically on the electroless deposition of this compound (SbP) was not extensively found in the provided results. scirp.orggoogle.comnih.gov However, electroless deposition solutions containing antimony compounds, such as antimony chloride or antimony acetate, have been used as stabilizers in electroless nickel plating baths. google.com This indicates the presence and reactivity of antimony species in electroless deposition systems.
Flux Crystal Growth Techniques for this compound Single Crystals
Flux crystal growth is a method used to obtain high-quality single crystals of materials that are difficult to grow from their melt due to high melting points, high vapor pressures of components, or incongruent melting behavior. The material is dissolved in a flux (a low-melting-point solvent), and crystals are grown as the solution is slowly cooled or a temperature gradient is applied.
Selection of Suitable Flux Systems for this compound Growth
The selection of a suitable flux is crucial for successful flux crystal growth. Key considerations include the solubility of the reactants and the target phase in the flux, the reaction pathway, and the nucleation and growth of the desired crystals. researchgate.net The flux should have a low melting temperature and a high boiling point, be relatively non-toxic, and not react with the crucible material or incorporate into the growing crystal. frontiersin.org
For the growth of phosphides, tin (Sn) flux is often preferred over bismuth (Bi) flux because the solubility of phosphorus in bismuth is quite low, whereas phosphorus has high solubility in tin. nih.govfrontiersin.org Despite the existence of binary Sn-P phases, tin flux has been successfully used to grow various complex phosphides. frontiersin.orgnih.govfrontiersin.org Other potential flux systems for phosphides and arsenides include lead (Pb) and salt fluxes like KCl/NaCl or CsCl. frontiersin.orgnih.govresearchgate.net The choice of flux can significantly influence the resulting crystal quality and phase purity. researchgate.net
Optimization of Temperature Gradients and Growth Conditions
Optimizing temperature gradients and growth conditions is essential for controlling the nucleation and growth kinetics and obtaining large, high-quality single crystals. A consistent temperature gradient drives mass transfer, with reactants dissolving in a hotter zone and crystallizing in a cooler zone. mpg.de
Slow cooling rates are often employed in flux growth to allow for controlled crystallization and minimize the formation of defects or multiple grains. Cooling rates as low as 0.4 K/h have been used, sometimes requiring weeks for growth completion. frontiersin.org The temperature dependence of the target phase's solubility in the flux plays a critical role in determining the appropriate cooling rate. frontiersin.org
Specific temperature gradients can influence crystal growth. For instance, in the growth of other materials like indium phosphide (InP) by the synthesis, solute diffusion (SSD) method, temperature gradients of 10-15 °C cm-1 were found suitable. osti.gov For other compounds grown by horizontal gradient freeze, temperature gradients less than 3°C per centimeter in the direction of growth were used, and lower gradients (less than 0.4°C/cm) resulted in crack-free single crystals. google.com
In Situ Monitoring and Computational Modeling of this compound Nucleation and Growth Kinetics
In situ monitoring techniques and computational modeling can provide valuable insights into the complex processes of nucleation and growth during flux crystal growth, including for phosphides and arsenides. researchgate.netfrontiersin.org In situ studies can reveal the structure of the liquid phase and solid-state transformations occurring during heating and cooling. researchgate.net
Computational modeling, such as density functional theory (DFT) calculations, can be used to study the electronic structures and reaction pathways involved in the synthesis of antimony-containing compounds. researchgate.net Modeling can also help in understanding the kinetics of phase transitions, such as those described by the Kolmogorov–Johnson–Mehl–Avrami (KJMA) model used for electrochemical reactions. acs.org Applying these techniques to this compound growth could help predict favorable conditions, understand the mechanisms of nucleation and growth, and optimize parameters for obtaining desired crystal quality and size. researchgate.netfrontiersin.orgmcgill.ca The kinetics of nucleation and growth are influenced by factors such as supersaturation and the energy barriers for molecular attachment to the growing crystal surface. mcgill.caacs.org
Data Table:
While specific quantitative data tables for the synthesis of SbP via these methods were not consistently available across the search results, the following table summarizes some general parameters and findings related to the discussed techniques for phosphides and related compounds:
| Synthesis Method | Key Parameters Varied | Observations/Findings (for Phosphides/Related) | Relevant Citations |
| Hydrothermal/Solvothermal | Temperature, Pressure, Solvent, pH, Reactant Ratio | Formation of phosphatoantimonates; control over particle size and morphology. | acs.orgresearchgate.net |
| Electrochemical Deposition | Applied Potential, Temperature, Solution Composition | Deposition of metal phosphides; control over thickness and composition. | diva-portal.orgrsc.org |
| Electroless Deposition | Reducing Agent, Temperature, Solution Composition | Deposition of metal phosphides (e.g., Ni-P); use of Sb compounds as stabilizers. | scirp.orggoogle.com |
| Flux Crystal Growth (General) | Flux Material, Temperature Profile, Cooling Rate | Growth of various phosphides; flux choice influences solubility and growth. | researchgate.netfrontiersin.orgnih.govfrontiersin.org |
| Flux Crystal Growth (Temperature Gradient) | Temperature Gradient, Growth Velocity | Influence on crystal quality, grain size, and defect formation. | osti.govgoogle.com |
Low-Temperature Solid-Phase Phosphorization for this compound Composites
Low-temperature solid-phase phosphorization is an emerging technique for synthesizing metal phosphide composites, including those potentially involving antimony. This method typically involves heating a mixture of metal precursors (such as metal powders, oxides, or hydroxides) and phosphorus sources (like red phosphorus or hypophosphite sodium) under an inert atmosphere in a tube furnace. rsc.org The phosphorus source is often placed upstream of the gas flow to ensure contact with the solid metal precursors. rsc.org
This approach has been explored for synthesizing various transition metal phosphides and their composites at relatively low temperatures compared to traditional high-temperature methods. For example, transition metal phosphides have been synthesized by heating solid-phase phosphorus in a tube furnace with a specific gas feed. rsc.org The process involves mixing phosphorus sources with metal precursors and heating the mixture under an inert atmosphere to generate phosphides. rsc.org
Research has demonstrated the application of low-temperature solid-phase phosphorization in creating composites for energy storage applications. For instance, a rapid low-temperature phosphorization process was used to prepare a Sn4P3-graphene composite, which showed reduced Sn4P3 size and provided a 3D network, improving electronic conductivity and mitigating volume expansion. nih.gov Another study utilized low-temperature solid-phase phosphorization to obtain a transition metal phosphide composite (Ru–MnFeP/NF) for the oxygen evolution reaction. rsc.org In this case, sodium phosphomonohydrate and the prepared Ru–MnFe/NF material were calcined under an inert atmosphere at 350 °C for 2 hours. rsc.org
This method offers advantages in controlling the morphology and structure of the resulting phosphide materials and their composites. The use of lower temperatures can help in preserving nanoscale structures and preventing excessive particle growth, which is crucial for enhancing performance in applications like catalysis and energy storage.
Novel and Emerging Synthesis Pathways for this compound Material Engineering
Beyond traditional methods like direct elemental combination, novel and emerging synthesis pathways are being explored for this compound and related materials, particularly for material engineering purposes.
Atomic Layer Deposition (ALD) is one such emerging technique being investigated for the deposition of metal phosphides. rsc.org This method relies on suitable phosphorus ALD precursors. rsc.org Tris(trialkylsilyl)pnictogenides, structurally related to antimony compounds, have been reported as useful ALD precursors for synthesizing metal antimonides like GaSb, GeSb, and AlSb. rsc.org Similarly, Tris(trimethylsilyl)phosphide (TMS3P) has shown promise as a phosphorus precursor for the synthesis of cobalt phosphide thin films. rsc.org More recently, Tris(trimethyltin)phosphide (TMT3P) has been presented as a novel phosphorus precursor for the synthesis of titanium phosphide thin films by thermal ALD, demonstrating an ALD window between 175 °C and 225 °C. rsc.org While these studies focus on other metal phosphides, the principles and precursor development could potentially be extended to the ALD of this compound.
Another area of novel synthesis involves solution-based approaches and the use of specific precursors to control the morphology and structure of phosphides. For example, low-temperature solvothermal synthesis using elemental molecular phosphorus has been used to produce micro- and nanoparticles of phosphorus-rich transition-metal phosphides. researchgate.net This method, conducted at relatively low temperatures (80-140 °C), can yield nanocrystalline metal-rich phosphides. researchgate.net
The reaction under autogenic pressure at elevated temperature (RAPET) technique is another proposed approach for synthesizing metal phosphide nanocrystallites, such as MoP, MoP2, Cu3P, and CuP2, by reacting transition metal powders with elemental phosphorus at elevated temperatures (e.g., 850 °C). worldscientific.com This technique offers a different route to control the formation of phosphide nanoparticles.
Furthermore, research into the synthesis of other metal phosphides provides insights into potential pathways for this compound material engineering. This includes the synthesis of homogeneous nanoparticles of multimetallic phosphides using precursor tuning and different reaction pathways (one-pot or two-step methods). acs.org These methods involve the reaction of metal precursors with phosphorus sources like trioctylphosphine (B1581425) (TOP) at controlled temperatures. acs.org
Crystallographic and Microstructural Characterization of Antimony Phosphide
High-Resolution X-ray Diffraction (XRD) for Antimony Phosphide (B1233454) Phase Analysis
High-resolution XRD is a fundamental technique used to investigate the crystallographic properties of materials like antimony phosphide. It provides insights into the crystal structure, identifies different crystallographic phases, and helps determine lattice parameters and potential distortions.
While the provided search results primarily discuss antimony phosphates or other related compounds, general principles of XRD apply to this compound. XRD patterns are unique fingerprints of crystalline materials, allowing for the identification of specific crystal structures and the presence of different polymorphs if they exist researchgate.net. For instance, XRD has been used to confirm the crystal structure of various metal phosphides researchgate.net. The standard JCPDS database (like JCPDS 29-0045 for SbP mentioned in a context about phase purity) is commonly used to match experimental XRD patterns to known crystal structures benchchem.com.
Some studies on related antimony-containing compounds, such as antimony phosphates, indicate the existence of different crystalline phases and space groups, including monoclinic structures with space groups like P2₁/n or C2/c imist.macambridge.org. While these are not directly about SbP, they illustrate the potential for polymorphism and the role of XRD in identifying these different forms. For example, antimony(V) phosphate (B84403) (SbOPO₄) is reported to have monoclinic crystals with space group C2/c wikipedia.org. Antimony orthophosphate (SbPO₄) can crystallize in a monoclinic form with space group P2₁/m wikipedia.org.
XRD allows for the precise determination of lattice parameters (a, b, c, and angles) of a crystalline material. Variations in synthesis conditions or composition can lead to changes in these parameters or introduce unit cell distortions. For example, in alloys like GaSbₓP₁₋ₓ, the shift in XRD peak positions is used to estimate the composition based on Vegard's law, indicating a change in lattice parameters with varying Sb content uky.edu. Similarly, studies on other materials like Bi₂₋₂ₓSb₂ₓS₃ alloys show that lattice parameters change linearly with the mole fraction of antimony researchgate.net.
While specific data on lattice parameters and unit cell distortions for different this compound polymorphs (if they exist beyond the basic 1:1 stoichiometry) were not extensively detailed in the search results, the principle of using XRD to detect such changes is well-established in the characterization of related phosphides and antimony-containing compounds imist.maresearchgate.net. In antimony phosphate compounds, cell distortions leading to monoclinic symmetry have been reported imist.ma.
A crucial application of XRD is the verification of the phase purity of synthesized this compound and the detection of any secondary phases. The presence of diffraction peaks corresponding to elements like unreacted Sb or P, or other compounds, indicates impurities benchchem.com. Researchers use XRD to confirm the formation of single-phase SbP by matching the experimental pattern to the known standard, such as JCPDS 29-0045 benchchem.com.
In studies of other materials, like antimony-doped compounds or alloys, XRD is routinely used to identify the primary phase and detect secondary phases, even in small amounts hep.com.cnacs.orgresearchgate.net. For instance, in antimony-phosphate glasses, XRD can reveal the presence of crystalline phases like antimony phosphate, antimony orthophosphate, and cervantite within the amorphous matrix scientific.net. The absence of impurity peaks in an XRD pattern is considered evidence of phase purity hep.com.cnresearchgate.net.
Electron Microscopy Techniques for this compound Morphological Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide valuable information about the surface morphology, particle size, and internal structure of this compound.
SEM is widely used to examine the surface topography and determine the grain size of materials utm.myresearchgate.netresearchgate.netacs.orgipinnovative.com. By scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons, SEM produces high-resolution images that reveal details about the surface features.
While direct SEM images specifically of stoichiometric SbP were not prominently featured, studies on related materials like antimony-modified surfaces or antimony-containing alloys demonstrate the utility of SEM in visualizing surface morphology. For example, SEM has been used to observe the formation of dispersed fine grains of antimony on electrode surfaces and to estimate their particle size researchgate.net. In antimony-phosphate glasses, SEM images have shown interesting phase formations with ribbons-like textures scientific.netutm.my. SEM is also used to assess surface roughness and the presence of defects like cracks or holes ipinnovative.comcolab.wsbiointerfaceresearch.com. The technique can reveal the arrangement and packing density of crystallites acs.org.
SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) allows for the analysis of the elemental composition and distribution on the surface, helping to validate stoichiometry and identify localized impurities or secondary phases benchchem.comacs.orgutm.myresearchgate.net.
TEM provides higher resolution than SEM and is used to investigate the internal nanostructure, crystallographic defects, and particle size at the nanoscale researchgate.netacs.orgresearchgate.netlouisville.eduhocityu.commdpi.com. In TEM, a beam of electrons is transmitted through a thin sample, and the interaction of the electrons with the material provides information about its structure.
TEM has been used in the characterization of antimony-containing nanomaterials and phosphides. For instance, TEM can reveal nanocrystalline domains and their sizes benchchem.com. High-resolution TEM (HRTEM) can show lattice fringes, which can be used to determine d-spacings and confirm the crystal structure at the atomic level acs.orgstonybrook.edu. Selected Area Electron Diffraction (SAED) patterns obtained in TEM provide crystallographic information and can confirm the polycrystalline or single-crystalline nature of the material acs.orgresearchgate.net.
TEM is also a crucial tool for imaging and analyzing defects within the crystal structure, such as dislocations or other structural imperfections mdpi.comcore.ac.uk. Studies on other materials have shown TEM's capability in revealing defect distributions core.ac.uk and understanding how defects influence material properties acs.org. In the context of antimony phosphate composites, in-situ TEM has been used to observe structural changes and expansion during electrochemical reactions, providing insights into reaction mechanisms and defect behavior researchgate.net.
Energy-Dispersive X-ray Spectroscopy (EDS) for Stoichiometric Validation
Energy-Dispersive X-ray Spectroscopy (EDS), also known as EDX or X-ray microanalysis, is a powerful technique used to determine the elemental composition and validate the stoichiometry of materials researchgate.netresearchgate.net. EDS analysis involves exciting a sample with an electron beam, causing the emission of characteristic X-rays whose energies are specific to each element present researchgate.net. By analyzing the spectrum of these X-rays, the elemental composition and their relative proportions can be determined.
For this compound (SbP), EDS can be used to confirm the expected 1:1 ratio of antimony to phosphorus atoms. This is crucial for understanding the purity and phase formation of synthesized SbP samples. Deviations from the ideal stoichiometry can significantly influence the material's properties, including its electrical conductivity acs.org. In studies involving antimony-containing compounds, EDS has been successfully used to measure atomic percentages and assess stoichiometry researchgate.net. For instance, in the analysis of antimony-iron sulfide (B99878) systems, EDX measurements were used to determine the atomic percentages of antimony, iron, and sulfur and compare them to expected stoichiometric ratios researchgate.net. While light elements like nitrogen can be challenging to detect with EDS, heavier elements like antimony and phosphorus are readily quantifiable, making EDS a suitable technique for validating the stoichiometry of SbP researchgate.net.
Spectroscopic Methods for Local Structure and Bonding in this compound
Spectroscopic methods provide valuable insights into the local atomic structure, bonding, and electronic states within this compound. Techniques such as Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are particularly useful for probing these characteristics benchchem.com.
Spectroscopic Methods for Local Structure and Bonding in this compound
Raman Spectroscopy for Vibrational Modes and Phonon Dispersion
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing information about its crystal structure, bonding, and phonon dispersion sciopen.com. When light interacts with a material, it can be inelastically scattered, with the energy difference between the incident and scattered light corresponding to the vibrational energy levels (phonons) of the material sciopen.com.
Analyzing the Raman spectrum of SbP would involve identifying the frequencies and symmetries of the observed vibrational modes. These modes are related to the atomic displacements within the crystal lattice acs.org. Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental Raman data by predicting phonon dispersions and vibrational patterns, aiding in the assignment of experimental peaks acs.orgiphy.ac.cn. Changes in Raman spectra with temperature or pressure can provide further information about phase transitions and the stability of the material researchgate.netimist.ma.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states, including oxidation states, of a material benchchem.comconicet.gov.ar. XPS involves irradiating a sample with X-rays and analyzing the kinetic energy of emitted photoelectrons conicet.gov.ar. The binding energies of these photoelectrons are characteristic of the element and its chemical environment, providing information about the oxidation state and bonding.
For this compound, XPS can be used to identify the oxidation states of both antimony and phosphorus atoms. This is crucial for confirming the chemical state of the elements in the compound and detecting the presence of any surface oxides or other impurities. The binding energies of the core level electrons, such as the Sb 3d and P 2p levels, are particularly informative wikipedia.orgtandfonline.com.
Studies on antimony-containing materials demonstrate the utility of XPS for determining oxidation states. For instance, in the analysis of anodic antimony oxide films, XPS was used to confirm the presence of oxidized Sb(III) species based on the binding energies of the Sb3d peaks conicet.gov.ar. It is important to note that the Sb 3d₅/₂ peak can overlap with the O 1s peak, requiring careful peak fitting and deconvolution to accurately determine the contributions from both oxygen and antimony conicet.gov.artandfonline.com. By analyzing the binding energies and peak shapes of the Sb and P core levels, XPS can provide definitive evidence for the chemical state and bonding environment of antimony and phosphorus in SbP, helping to validate the compound's formation and assess its surface chemistry benchchem.com.
Electronic Structure and Band Theory of Antimony Phosphide
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure of materials from fundamental quantum mechanical principles without relying on experimental data researchgate.netresearchgate.nettuwien.ac.at. DFT allows for the determination of properties such as band structure, density of states, and charge distribution researchgate.netresearchgate.netresearchgate.net.
Electronic Band Structure Determination of Antimony Phosphide (B1233454)
The electronic band structure illustrates the range of energy levels that electrons can occupy within the material as a function of their momentum. DFT calculations are a standard method for determining the band structure of semiconductors like antimony phosphide researchgate.netresearchgate.nettuwien.ac.at. These calculations provide insights into whether SbP is a direct or indirect band gap semiconductor, which is critical for optoelectronic applications researchgate.netnih.gov. Studies on related materials, such as single-layer antimony, have utilized relativistic DFT to derive band structures, highlighting the importance of accurate theoretical models aps.orgru.nl.
Analysis of Indirect-to-Direct Band Gap Transitions in this compound Systems
The nature of the band gap (direct or indirect) significantly impacts a material's optical properties. A direct band gap allows for efficient absorption and emission of light, while an indirect band gap often requires phonon assistance for optical transitions. Research on related III-V alloys, such as GaSbₓP₁₋ₓ, has shown that incorporating antimony into a material like Gallium Phosphide (GaP), which is initially an indirect band gap semiconductor, can induce an indirect-to-direct band gap transition researchgate.netnih.govlouisville.edulouisville.edu. DFT calculations have been instrumental in predicting and understanding these transitions in alloy systems involving antimony and phosphorus researchgate.netnih.govlouisville.edulouisville.edu. For instance, DFT calculations on GaSbₓP₁₋ₓ alloys indicated an indirect to direct band gap transition occurring at specific antimony concentrations researchgate.netnih.gov. This suggests the potential for tuning the band gap characteristics in antimony-phosphorus-based systems through compositional variations researchgate.netnih.gov.
Density of States (DOS) and Partial Density of States (PDOS) Analysis
The Density of States (DOS) describes the number of available electronic states per unit volume at each energy level stackexchange.com. The Partial Density of States (PDOS) further breaks down the DOS by specifying the contributions of different atomic orbitals or specific atoms to the total DOS stackexchange.comjcsp.org.pk. Analyzing the DOS and PDOS obtained from DFT calculations provides valuable information about the origin and character of the electronic bands, including the nature of bonding and the contributions of antimony and phosphorus atoms to the states near the Fermi level or band edges researchgate.netjcsp.org.pkscirp.orgcsic.es. For example, PDOS analysis has been used to understand orbital hybridization and charge transfer in antimony-phosphorus systems jcsp.org.pk. Studies on other materials like Sb₂O₃ have shown that DFT-calculated total and partial density of states can indicate that the valence band is primarily composed of oxygen p-states and the conduction band from antimony p-states researchgate.net. Similar analyses would be crucial for understanding the electronic contributions in this compound.
Effects of Spin-Orbital Coupling on this compound Electronic States
Spin-orbit coupling (SOC) is an effect that arises from the interaction between an electron's spin and its motion, becoming particularly significant in materials containing heavy elements like antimony aps.orgru.nlrsc.orgmdpi.comresearchgate.net. SOC can lead to splitting of energy bands, affecting the band structure and potentially influencing the material's electronic and optical properties aps.orgru.nlrsc.orgmdpi.comresearchgate.net. First-principles calculations, especially those employing relativistic DFT, can incorporate SOC to accurately describe its effects on the electronic states of materials containing antimony aps.orgru.nlrsc.orgmdpi.comresearchgate.net. While specific detailed findings on SOC effects solely in binary SbP from the search results were limited, studies on related antimony-containing materials like single-layer antimony and other phosphates have demonstrated that SOC plays a fundamental role in their electronic band structure, leading to band splitting and modifications of effective masses aps.orgru.nlmdpi.com. This highlights the importance of considering SOC for a complete understanding of this compound's electronic properties.
Advanced Many-Body Perturbation Theory Approaches (e.g., GW Approximation) for this compound Band Gap Correction
Density Functional Theory, particularly within standard approximations like LDA or GGA, often underestimates the band gaps of semiconductors aps.orgreadthedocs.io. Advanced many-body perturbation theory approaches, such as the GW approximation, are used to obtain more accurate quasiparticle energies and corrected band gaps that can be compared with experimental results like photoemission spectroscopy aps.orgreadthedocs.ioresearchgate.netresearchgate.netcnrs.fraps.org. The GW approximation is considered a step beyond standard DFT for calculating excited-state properties and correcting band gaps aps.orgreadthedocs.iocnrs.fr. While direct GW calculations specifically on binary this compound (SbP) were not prominently found in the search results, the GW method is a recognized approach for correcting band gaps in semiconductors aps.orgreadthedocs.ioresearchgate.netresearchgate.netcnrs.fraps.org. Studies on other materials indicate that GW corrections can significantly increase the band gap compared to DFT results readthedocs.ioresearchgate.net.
Band Edge Energetics and Alignment Studies for this compound
Understanding the absolute positions of the valence band maximum (VBM) and conduction band minimum (CBM) relative to a common energy reference, such as the vacuum level or the hydrogen evolution/oxygen evolution reaction potentials, is crucial for evaluating a material's suitability for applications like photocatalysis or solar energy conversion researchgate.netnih.govlouisville.edulouisville.edu. DFT calculations can be used to determine band edge energetics and perform band alignment studies researchgate.netnih.govlouisville.edulouisville.edu. Research on GaSbₓP₁₋ₓ alloys has utilized DFT to investigate band edge straddling for photoelectrochemical water splitting applications, indicating that certain compositions exhibit favorable band alignments researchgate.netnih.govlouisville.edulouisville.edu. Similar studies would be necessary to assess the potential of this compound or its alloys for such applications.
Compound Names and PubChem CIDs
This compound (SbP) is a binary compound of antimony (Sb) and phosphorus (P) with a 1:1 stoichiometry benchchem.comsmolecule.com. It is characterized by its semiconductor properties, making it of interest for various electronic and optoelectronic applications benchchem.comsmolecule.comsamaterials.com. SbP typically appears as a dark grey to black solid with a high melting point smolecule.com. Research into SbP explores its potential in fields such as photovoltaics, thermoelectric materials, photocatalysis, and light-emitting diodes (LEDs) samaterials.com.
The electronic structure and band theory of this compound are fundamental to understanding its behavior as a semiconductor benchchem.com. Density functional theory (DFT) simulations are commonly employed to model SbP's bandgap and charge-carrier mobility benchchem.com.
Studies on the electronic properties of α-SbP monolayers, a two-dimensional form of antimony phosphorus, have been conducted using first-principles calculations based on DFT researchgate.net. These studies indicate that α-SbP is a novel two-dimensional binary material with a suitable band gap and environmental stability, making it promising for optoelectronic applications researchgate.net. Applying biaxial strain can influence the band gap value of monolayer SbP; tensile strain initially increases the band gap before decreasing it, while compressive strain causes a linear decrease in the band gap, potentially leading to a semiconductor-metal transition at approximately -5% strain researchgate.net. This behavior is attributed to the difference in coupling between Sb and P atoms researchgate.net.
The orbital hybridization between the p orbitals of Sb and P atoms plays a significant role in the electronic structure of SbP researchgate.net. When certain gas molecules, such as SO₂, NO, and NO₂, are adsorbed onto monolayer SbP, the band structure can be significantly altered researchgate.net. For instance, NO₂ adsorption can lead to impurity bands crossing the Fermi surface, resulting in semimetallic properties researchgate.net.
Theoretical investigations into the low-lying electronic states and avoided crossings of the SbP molecule have also been performed using high-level multireference configuration interaction calculations, including spin-orbit coupling effects figshare.comacs.org. These studies provide insights into the potential energy curves and spectroscopic constants of the SbP molecule figshare.com.
While the search results provide information on the electronic structure and band gap of different forms of this compound (monolayer α-SbP, molecular SbP, and antiperovskite A₃SbP), specific detailed band structure diagrams or comprehensive data tables for the most common bulk phase of SbP were not explicitly found in the provided snippets. However, the general consensus is that SbP exhibits semiconducting behavior benchchem.comsmolecule.comsamaterials.com.
Fermi Level Analysis and Pinning Phenomena in this compound Systems
The Fermi level is a crucial concept in semiconductor physics, representing the highest occupied energy level at absolute zero temperature ucl.ac.uk. Its position within the band gap dictates the electrical conductivity type and carrier concentration of a semiconductor.
Research on Fermi level pinning in systems involving antimony has been reported, particularly at interfaces. For example, studies on antimony overlayers on GaAs(110) surfaces have shown that near the edges of Sb islands, additional states appear within the band-gap region, leading to the surface Fermi level being pinned between these filled and empty states aps.org. This phenomenon, known as Fermi level pinning (FLP), refers to the stabilization of the Fermi level at an interface, often due to the presence of interface states that are relatively insensitive to the metal work function researchgate.netaps.org.
While direct research specifically on Fermi level pinning within bulk this compound or at interfaces with this compound was not extensively detailed in the provided search results, the principles of Fermi level pinning observed in related systems involving antimony and phosphides are relevant. FLP can occur at metal-semiconductor junctions due to interface states, such as metal-induced gap states (MIGS) or defects, which can effectively "pin" the Fermi level within the semiconductor band gap, influencing the Schottky barrier height researchgate.netaps.orgrsc.orgnih.gov.
In the context of antimony-containing compounds, the Sb site can play a critical role in the frontier orbitals at the band edges, which can influence the Fermi level position researchgate.net. For instance, in antimonide phosphide antiperovskites (A₃SbP), the Sb site contributes significantly to the density of states near the Fermi level researchgate.net.
Understanding Fermi level behavior and potential pinning effects is critical for the development of SbP-based electronic devices, as the position of the Fermi level relative to the band edges directly impacts device performance, such as contact resistance and junction properties.
Defect Chemistry and Impurity Engineering in Antimony Phosphide
Investigation of Intrinsic Point Defects in Antimony Phosphide (B1233454) (e.g., Vacancies, Interstitials, Antisites)
Intrinsic point defects in a crystalline material like antimony phosphide include vacancies (missing atoms from their lattice sites), interstitials (atoms located in positions between regular lattice sites), and antisites (atoms occupying the lattice site of a different atomic species). These defects are inherent to the material's crystal structure and can form under various thermodynamic conditions during growth or processing.
While the provided search results offer detailed insights into point defects in related phosphides and antimonides such as aluminum antimonide (AlSb) materialsmodeling.orgresearchgate.netaps.org, indium phosphide (InP), indium arsenide (InAs), indium antimonide (InSb) researchgate.net, zinc phosphide (Zn₃P₂) arxiv.org, and antimony selenide (B1212193) (Sb₂Se₃) rsc.orgresearchgate.net, specific detailed research findings focusing solely on intrinsic point defects in this compound (SbP) were not extensively found within the initial search. However, based on the behavior of similar III-V and related semiconductor compounds, it can be inferred that vacancies on both the Sb and P sublattices (V_Sb and V_P), interstitials of both species (Sb_i and P_i), and antisite defects (Sb_P and P_Sb) are likely intrinsic point defects in SbP. Studies on other materials indicate that the prevalence and charge states of these defects are highly dependent on the growth conditions (e.g., Sb-rich or P-rich) and the position of the Fermi level. researchgate.netrsc.orgresearchgate.net For instance, in AlSb, aluminum interstitials (Al_i), antimony antisites (Sb_Al), and aluminum vacancies (V_Al) were identified as important intrinsic defects, with their dominance depending on the growth conditions. materialsmodeling.orgresearchgate.net
Theoretical Prediction and Experimental Identification of Defect Formation Energies in this compound
The formation energy of a defect is a crucial parameter that determines the equilibrium concentration of that defect in a material. Lower formation energies indicate that a defect is more likely to form. Theoretical methods, particularly density functional theory (DFT), are widely used to predict defect formation energies by calculating the energy required to create a defect under different atomic chemical potentials and Fermi level positions. researchgate.netrsc.orgresearchgate.netresearchgate.net Experimental techniques, such as deep-level transient spectroscopy (DLTS) and photoluminescence (PL), can be used to identify the energy levels introduced by defects within the band gap and, indirectly, provide information about their formation. rsc.org
Although direct theoretical and experimental data on defect formation energies specifically for this compound (SbP) were not prominently found, studies on related materials like Sb₂Se₃ demonstrate the application of these methods. Theoretical calculations on Sb₂Se₃ have determined the formation energies of various intrinsic point defects under different chemical potential conditions (Se-rich and Se-poor), showing that defects with low formation energies are more easily formed. rsc.orgresearchgate.net These studies also highlight the difference between theoretically calculated defect properties and experimentally observed deep-level defects. rsc.org
A table illustrating the concept of defect formation energies based on findings in a related material (Sb₂Se₃) is provided below as an example of the type of data generated in such investigations:
| Defect Type | Growth Condition | Formation Energy (eV) | Charge State |
| V_Se | Se-poor | Low | n-type donor |
| Se_Sb | Se-rich | Low | p-type acceptor |
| V_Sb | Se-rich | Higher | |
| Sb_Se | Sb-rich | Higher |
Strategies for Defect Passivation in this compound Materials and Interfaces
Defects in semiconductor materials can significantly degrade performance by acting as recombination centers for charge carriers, reducing carrier mobility, and causing instability. Defect passivation strategies aim to neutralize or reduce the electrical activity of these defects. This can involve various approaches, including surface treatments, incorporation of passivating agents during growth, or post-growth annealing processes. researchgate.netacs.orgmdpi.comrsc.orgscispace.com
Research on defect passivation in related antimony-based materials, such as antimony selenosulfide (Sb₂(S,Se)₃), provides relevant insights. Studies have shown that post-growth treatments, like using magnesium chloride (MgCl₂) activation or post-selenization, can effectively passivate deep-level anion-vacancy defects and improve material properties and device performance. researchgate.netacs.org These strategies often involve the introduced species interacting with or occupying the defect sites, thereby reducing their detrimental effects. Interface passivation, focusing on the boundaries between the this compound layer and other materials in a device structure, is also critical for minimizing recombination losses at these interfaces. mdpi.comrsc.org
Role of Doping and Impurity Incorporation in Modulating this compound Electronic and Optical Properties
Doping is the intentional introduction of impurities into an intrinsic semiconductor to control its electrical conductivity type (n-type or p-type) and carrier concentration. wevolver.comwikipedia.org Alloying involves substituting host atoms with atoms of a different element to modify the material's band gap and other electronic and optical properties.
Effect of Dopants on this compound Carrier Concentration and Type
Introducing dopant atoms with a different number of valence electrons than the host atoms can create an excess of free electrons (n-type doping) or holes (p-type doping). For a compound semiconductor like this compound (SbP), which is a III-V semiconductor analog (though Sb is in Group 15 and P is in Group 15), doping with elements from Group 14 or Group 16 could potentially lead to n-type conductivity, while doping with elements from Group 12 or Group 14 could lead to p-type conductivity, depending on which sublattice they occupy and their valence electron count relative to the substituted atom.
While specific data on doping SbP was not found, general principles of semiconductor doping apply. For example, in silicon (a Group 14 semiconductor), doping with Group V elements like phosphorus (P), arsenic (As), or antimony (Sb) results in n-type conductivity, while doping with Group III elements like boron (B), aluminum (Al), gallium (Ga), or indium (In) results in p-type conductivity. wevolver.comwikipedia.org The concentration of the dopant directly influences the carrier concentration in the semiconductor. wevolver.comresearchgate.net
Impact of Alloying on this compound Band Gap and Electronic Transport
Alloying this compound with other III-V or related semiconductors could allow for tuning of its band gap and modification of its electronic transport properties. The band gap of a semiconductor is a critical parameter determining its optical absorption and emission characteristics. By forming solid solutions, the electronic structure, including the band gap and carrier effective masses, can be altered.
Research on alloying in related phosphide systems, such as gallium antimonide phosphide (GaSbₓP₁₋ₓ), demonstrates this principle. Alloying GaP with Sb has been shown to induce a transition from an indirect to a direct band gap at relatively low Sb concentrations, and the band gap energy can be tuned by varying the alloy composition. louisville.edulouisville.eduresearchgate.netnih.gov This tuning of the band gap and electronic structure directly impacts the material's optical and electrical transport properties, such as carrier mobility and conductivity. acs.org
While direct alloying studies on SbP were not found, the principles observed in GaSbP suggest that alloying SbP with other elements (e.g., from Group 13 or 15) could be a viable strategy to engineer its band gap and electronic transport characteristics for specific applications.
Thermodynamic Stability and Phase Equilibria of Antimony Phosphide
Phase Diagram Analysis of the Antimony-Phosphorus System
The phase diagram of the antimony-phosphorus (Sb-P) system illustrates the different phases that exist at various temperatures and compositions. While a specific detailed Sb-P phase diagram for antimony phosphide (B1233454) (SbP) was not explicitly found in the search results, the concept of phase diagrams for binary systems involving antimony and phosphorus is mentioned chegg.comnih.gov. Phase diagrams are essential for identifying liquidus and solidus lines, as well as different solid phases that can form chegg.com. For instance, in other binary systems involving antimony, such as the Pt-Sb system, the phase diagram includes the liquid phase, solid solutions, and various intermetallic compounds scirp.org. Similarly, the Bi-Sb phase diagram shows a solid solution phase scribd.com. The complexity of phase diagrams for systems involving elements like phosphorus, which can exist in various allotropes (white, red, violet, black) wikipedia.org, suggests that the Sb-P system would also exhibit rich phase behavior. The formation of SbP typically involves the direct reaction of elemental antimony and phosphorus under controlled high-temperature conditions benchchem.com.
Stability of Antimony Phosphide Under Extreme Conditions (e.g., High Temperature, High Pressure)
This compound is reported to exhibit high thermal stability chembk.comsamaterials.com. High-temperature techniques like in situ high-temperature X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to track phase evolution and assess stability at elevated temperatures benchchem.com. Metal phosphides, in general, can exhibit excellent stability once formed, particularly when more electropositive alkali and alkaline earth elements are avoided rsc.org.
Under high pressure, the behavior and stability of materials can change significantly, often leading to structural phase transitions. Studies on related materials, such as rhombohedral antimony, have investigated lattice dynamics and phase stability under high pressure, showing complex phonon behavior and structural transitions aps.orgresearchgate.net. Beryllium phosphide compounds also exhibit phase transitions under high pressure, with different structures becoming stable at elevated pressures mdpi.com. While direct information on the high-pressure stability of SbP was not extensively detailed in the search results, the principles observed in related phosphides and antimony under pressure suggest that SbP would likely undergo structural changes and potentially exhibit new phases at high pressures.
Decomposition Pathways and Reaction Kinetics of this compound
Information regarding the specific decomposition pathways and reaction kinetics of this compound (SbP) is limited in the provided search results. However, some general reactions involving this compound are mentioned, such as oxidation at elevated temperatures to form antimony oxide and phosphorus oxide, reduction by hydrogen gas at high temperatures to form elemental antimony and phosphine (B1218219) gas, and reaction with halogens to form antimony halides and phosphorus halides benchchem.com.
benchchem.combenchchem.combenchchem.com
These reactions indicate that this compound can decompose or react under specific chemical environments and temperatures. The kinetics of these reactions would govern the rate of decomposition or transformation, which is crucial for understanding its stability and reactivity in different applications or environments. Studies on the decomposition of other antimony compounds, like the decomposition process for preparing high purity Sb2O3, highlight the use of controlled conditions and reactions to achieve desired products google.com.
Thermodynamic Modeling of this compound Formation and Transformations
Thermodynamic modeling, such as using the CALPHAD (Calculation of Phase Diagrams) method, is a powerful tool for predicting the stability ranges of compounds and simulating phase diagrams benchchem.com. This approach involves developing thermodynamic descriptions of individual phases and using them to calculate phase equilibria. Thermodynamic modeling has been applied to various binary systems involving phosphorus and other elements to understand phase formation and stability nih.govacs.orgskb.seresearchgate.net.
Thermodynamic calculations can provide insights into the likelihood of specific reactions and transformations occurring under different temperature and pressure conditions skb.senist.gov. For instance, thermodynamic evaluations have been used to study the behavior of impurity elements in copper and their reactions with phosphorus, forming phosphides skb.se. While specific details of thermodynamic modeling applied directly to the formation and transformations of SbP were not extensively found, the general applicability of these methods to phosphide systems suggests that thermodynamic modeling can be used to predict the stability of SbP relative to other possible phases in the Sb-P system and to understand the driving forces for its formation and decomposition under various conditions. Thermodynamic data for relevant species, such as heats of formation and entropy, are essential inputs for these models nist.gov.
Surface and Interface Science of Antimony Phosphide
Surface Reconstruction and Atomic Arrangements of Antimony Phosphide (B1233454)
Surface reconstruction involves the rearrangement of atoms on a material's surface from their bulk-terminated positions to achieve a lower energy state. This phenomenon is well-established for III-V semiconductors, where different surface terminations (Group III-rich or Group V-rich) lead to distinct reconstruction patterns scilit.com. For example, III-V phosphides like Indium Phosphide (InP) and Gallium Phosphide (GaP) typically exhibit dominant reconstructions scilit.com. Studies on other metal phosphides, such as nickel phosphides (Ni_xP_y), also highlight the importance of surface reconstruction, with different Ni:P ratios leading to varied surface structures and the presence of specific atomic sites mdpi.comgithub.ioupenn.edu.
While specific details on the surface reconstruction and atomic arrangements of Antimony Phosphide (SbP) are not explicitly detailed in the search results, by analogy with other III-V compounds, it is expected that SbP surfaces would also undergo reconstruction depending on factors such as surface orientation, stoichiometry, and preparation conditions. The relative abundance of antimony and phosphorus atoms on the surface would likely dictate the resulting atomic arrangements, potentially leading to various reconstruction patterns aimed at minimizing surface energy. The principles observed in the reconstruction of related materials, where surface atoms rearrange and can form different bonding configurations or adatom structures, would likely be relevant to SbP as well mdpi.comgithub.ioupenn.edu.
Interface Formation and Chemical Bonding at this compound Heterojunctions
The formation of interfaces between this compound and other materials is crucial for developing heterojunction devices. Interface formation involves the interaction and bonding between the atoms of the two contacting materials. The nature of the chemical bonding at the interface significantly influences the electronic and structural properties of the heterojunction.
Studies on interfaces involving antimony overlayers on III-V substrates like InP and GaAs provide relevant insights. For instance, investigations of Sb on InP(110) surfaces have utilized techniques such as soft x-ray photoelectron spectroscopy to study interface interactions aip.orgaip.org. These studies indicate that for thin layers, there is no evidence of chemical reactions between Sb and the InP or GaAs surfaces, suggesting relatively unreactive interfaces in these cases aip.org. However, the evolution of the overlayer structure can be complex, involving ordered monolayers and subsequent amorphous or crystalline growth depending on deposition conditions aip.org.
Studies of Overlayer Growth and Evolution on this compound Substrates
The growth of thin films or overlayers on this compound substrates is a key aspect of heterostructure fabrication. The mode of overlayer growth (e.g., Frank-Van der Merwe, Stranski-Krastanov, or Volmer-Weber) and the evolution of the overlayer structure are influenced by factors such as lattice mismatch, surface energy, and growth conditions.
While direct studies on overlayer growth on SbP substrates are not prominently featured in the provided results, research on the growth of antimony overlayers on other III-V substrates like InP and GaAs offers analogous scenarios. For Sb on InP(110), the overlayer structure evolves from an ordered monolayer to an amorphous layer, which then crystallizes at greater thicknesses aip.org. The growth of Sb on InP surfaces treated with trimethylantimony (B1201520) (TMSb) in a metalorganic vapor-phase epitaxy (MOVPE) reactor has also been investigated, showing that antimony quickly saturates the surface and can induce strain leading to faceting ucla.edu.
If materials were grown on an this compound substrate, similar considerations regarding lattice matching and interfacial energies would be critical. The interaction between the growing overlayer and the SbP surface would determine the growth mode and the resulting film morphology. Techniques like low-energy electron diffraction (LEED) and scanning tunneling microscopy (STM), which have been used to characterize overlayer growth on other III-V surfaces, would be valuable in studying the growth and evolution of materials on SbP substrates ucla.edu. The influence of growth parameters such as temperature and precursor supply on the overlayer structure and interface quality would be important areas of investigation.
Investigation of Electrical Barriers and Induced Gap States at this compound Interfaces
The formation of electrical barriers and the presence of induced gap states at semiconductor interfaces are fundamental phenomena that govern the electrical properties of heterojunctions and metal-semiconductor contacts. These factors are particularly important for device applications.
Studies on interfaces involving antimony and other III-V semiconductors, such as Sb on InP, have explored the formation of Schottky barriers and the role of induced gap states aip.orgaip.orgcapes.gov.br. For Sb on InP(110), investigations using techniques like current-voltage (I-V) and capacitance-voltage (C-V) measurements, as well as high-resolution electron-energy-loss spectroscopy, have provided insights into Schottky barrier heights and the presence of Sb-induced electronic states within the band gap aip.orgcapes.gov.br. These studies have shown that the Fermi level can be pinned at the interface, and the position of the pinning is influenced by interface states aip.orgaip.org.
Advanced Computational and Theoretical Approaches for Antimony Phosphide
Ab Initio Molecular Dynamics Simulations for Dynamic Properties of Antimony Phosphide (B1233454)
Ab initio molecular dynamics (AIMD) is a powerful first-principles method that simulates the movement of atoms in a system over time, providing a deep understanding of its dynamic and thermal properties without relying on empirical data. science.gov For antimony phosphide, AIMD simulations have been critical in verifying the stability of its predicted low-dimensional structures.
Theoretical studies on various two-dimensional (2D) forms of this compound, such as α-SbP, T-SbP, and other polymorphs, consistently employ AIMD to assess their thermal stability. researchgate.netaps.org In these simulations, a supercell of the monolayer structure is subjected to a constant temperature, typically room temperature (300 K), and the system's total energy is monitored over a period of several picoseconds. researchgate.net The findings for T-SbP, for example, show that energy fluctuates within a very narrow range during an 8-picosecond simulation, and the atomic structure remains intact, confirming its excellent thermal stability. aps.orgresearchgate.netarxiv.org
Dynamical stability, which determines if a structure can exist as a stable or metastable phase, is typically investigated by calculating the phonon dispersion curves. researchgate.net The absence of imaginary (negative) frequencies in the phonon spectrum indicates that the structure is dynamically stable. researchgate.netresearchgate.net Computational studies have successfully used this method to confirm the dynamical stability of several predicted SbP monolayers. aps.orgarxiv.orgrsc.org For instance, AIMD simulations combined with phonon dispersion calculations have validated the stability of monolayer SbP, which is crucial for its potential application as a gas sensor. rsc.orgnais.net.cn Similarly, the dynamical and thermodynamical stability of a predicted arsenic this compound (AsSbP₂) monolayer were confirmed through phonon calculations and AIMD simulations. researchgate.netdntb.gov.uaresearchgate.net
Table 8.1: AIMD Simulation Parameters for Stability Analysis of Monolayer T-SbP
| Parameter | Value | Reference |
|---|---|---|
| Simulation Temperature | 300 K | aps.orgresearchgate.net |
| Supercell Size | 2 × 4 × 1 | researchgate.net |
| Simulation Duration | 8 ps | researchgate.net |
| Time Step | 1 fs | researchgate.net |
| Stability Indication | Small energy fluctuation; structure maintained | aps.orgresearchgate.net |
Strain Engineering for Modulating this compound Electronic and Optical Properties
Strain engineering is a powerful technique used to tune the physical properties of semiconductor materials by applying mechanical stress. researchgate.net Computational studies on this compound and related compounds show that strain can significantly alter the band structure, effective mass, and charge carrier mobility, offering a pathway to optimize its performance for electronic and optoelectronic devices.
Theoretical calculations predict that applying uniaxial (in one direction) or biaxial (in two directions) strain can effectively modulate the band gap of this compound. For many 2D materials, strain can induce transitions from an indirect to a direct band gap, or even a semiconductor-to-metal transition. researchgate.netresearchgate.net
While comprehensive data on strain effects in bulk SbP is limited, studies on its monolayer forms provide significant insights. For α-Sb₁₋ₓPₓ monolayers, first-principles calculations show that the band gap can be tuned across a wide range, from 0.3 eV to 1.6 eV, by varying the phosphorus concentration, which also alters the lattice parameters and internal strain. sciengine.comnjust.edu.cn More directly, research on monolayer SbP has shown that applying a compressive strain of -6% can induce a transition to a metallic state, which could be beneficial for electrocatalysis applications. researchgate.net
Studies on analogous materials like gallium this compound (GaSbₓP₁₋ₓ) and indium phosphide (InP) further illustrate the potential of strain engineering. researchgate.netscience.govscience.gov For these materials, both compressive and tensile strain are shown to linearly or non-linearly alter the band gap, with the possibility of inducing direct-to-indirect transitions. researchgate.net It is theoretically expected that this compound would exhibit similar tunable behavior, allowing its band structure to be precisely engineered for specific applications.
Applying hydrostatic pressure, which is uniform compression from all directions, is another method to modify the electronic properties of materials. First-principles calculations for many III-V semiconductors show that pressure typically leads to a reduction in the band gap. researchgate.net For example, in indium phosphide (InP), increasing pressure can eventually lead to a metallic state. researchgate.net
Specific computational research on the electronic properties of binary this compound under hydrostatic pressure is not widely available. However, studies on structurally related black arsenic-phosphorous (b-AsₓP₁₋ₓ) alloys provide valuable insights. researchgate.net High-pressure experiments on these alloys, analyzed with Raman spectroscopy, revealed significant pressure-induced shifts in vibrational modes, indicating changes in bond lengths and angles that would invariably affect the electronic structure. researchgate.net Furthermore, theoretical work on related M₂SbP (where M = Ti, Zr, Hf) compounds shows a clear dependence of the lattice parameters and volume on applied pressure, which is directly linked to the electronic band structure. epj.org These findings suggest that the electronic properties of this compound are highly sensitive to hydrostatic pressure, a characteristic that warrants further targeted computational investigation.
First-principles calculations based on deformation potential theory predict that monolayer α-Sb₁₋ₓPₓ has an exceptionally high carrier mobility, approaching 2×10⁴ cm² V⁻¹ s⁻¹. sciengine.comnjust.edu.cn This high mobility is attributed to the ultra-small effective mass of both holes and electrons, which arises from the strong dispersion of the valence and conduction bands. njust.edu.cn
Furthermore, this compound exhibits significant anisotropy, meaning its properties differ along different crystallographic directions. A computationally designed monolayer polymorph of SbP₃, which is dynamically stable, is predicted to have a phonon-limited electron mobility of 3525 cm² V⁻¹ s⁻¹ at room temperature. researchgate.netresearchgate.net Crucially, this mobility shows an ultrahigh anisotropy ratio of 108, which is significantly larger than most other known 2D materials. researchgate.net This strong anisotropy in mobility and effective mass presents opportunities for designing electronic devices with direction-dependent transport properties.
Table 8.2: Predicted Electronic Transport Properties of 2D this compound Materials
| Material | Predicted Property | Value | Reference |
|---|---|---|---|
| α-Sb₁₋ₓPₓ Monolayer | Carrier Mobility | Up to ~2×10⁴ cm² V⁻¹ s⁻¹ | sciengine.comnjust.edu.cn |
| α-Sb₁₋ₓPₓ Monolayer | Effective Mass | Ultra-small | njust.edu.cn |
| M-SbP₃ Monolayer | Electron Mobility (300 K) | 3525 cm² V⁻¹ s⁻¹ | researchgate.netresearchgate.net |
| M-SbP₃ Monolayer | Mobility Anisotropy Ratio | 108 | researchgate.net |
Prediction of Novel this compound Structures and Low-Dimensional Materials (e.g., Monolayer this compound)
First-principles calculations and particle swarm optimization algorithms have been instrumental in predicting novel and stable structures of this compound, especially in low-dimensional forms. researchgate.net These theoretical predictions have unveiled a rich variety of SbP allotropes with diverse and promising properties.
Computational studies have identified several stable 2D forms of this compound. The α-phase of monolayer SbP, which has a puckered orthorhombic structure, has been highlighted as a promising 2D channel material for field-effect transistors (FETs) due to its suitable band gap and high carrier mobility. researchgate.netsciengine.com Another predicted structure, the T-phase monolayer (T-SbP), is not only dynamically and thermally stable but is also predicted to possess persistent spin texture, a property highly sought after for spintronic devices. aps.orgarxiv.org
Beyond simple SbP monolayers, theoretical work has predicted more complex and stable structures:
M-SbP₃: A monolayer polymorph with monoclinic symmetry, predicted to have excellent and highly anisotropic electronic and piezoelectric properties. researchgate.netresearchgate.net
AsSbP₂: A stable monolayer with a direct band gap of 0.92 eV, identified as a candidate for high-performance thermoelectric applications. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net
R-3m Ground State: For bulk this compound, the ground-state structure is predicted to have R-3m symmetry, making it isostructural to gray arsenic and other layered materials. science.gov
These theoretical discoveries expand the known phase space of this compound and provide a roadmap for experimental synthesis of new materials with exotic electronic, thermoelectric, and spintronic properties. iphy.ac.cn
Development of Force Fields and Potentials for Larger-Scale Simulations of this compound Systems
While ab initio methods provide high accuracy, their computational cost limits simulations to relatively small systems and short timescales. kit.edu To study larger systems (millions of atoms) and longer-timescale phenomena like defect dynamics or amorphous phase formation, classical interatomic potentials, also known as force fields, are necessary. researchgate.netnih.gov
Currently, there is a lack of publicly available, specifically parameterized interatomic potentials for this compound. However, the methodologies for developing such potentials for related III-V semiconductors are well-established and provide a clear path forward. aps.orgarxiv.orgarxiv.org These potentials are typically developed by fitting a chosen functional form to a database of structural and energetic properties obtained from high-accuracy density functional theory (DFT) calculations. aps.org
Common approaches for III-V semiconductors include:
Bond-Order Potentials (BOPs): Analytical potentials like the Tersoff or Abel-Tersoff potentials are widely used for covalent systems. aps.orgosti.govnist.gov They can describe the formation and breaking of bonds by incorporating an environmental dependence on the bond order, making them suitable for simulating non-tetrahedral surface and defect structures. aps.orgnist.gov
Valence Force Field (VFF) Models: These phenomenological models expand the potential energy in terms of bond stretching and bending interactions. arxiv.org
Hybrid Approaches: Many modern potentials for III-V compounds include multiple terms to capture different physical interactions, such as two-body bond stretching, three-body angular terms, and long-range Coulomb interactions to accurately describe phonon properties. aps.orgarxiv.orgarxiv.org
The development process involves optimizing the potential's parameters to reproduce key properties like the bulk phonon dispersion, elastic constants, and the structures of small atomic clusters, all calculated via DFT. aps.orgarxiv.orgarxiv.org The application of these established techniques would enable the creation of a robust interatomic potential for this compound, unlocking the ability to perform large-scale molecular dynamics simulations to explore its mechanical properties, thermal transport, and behavior in complex, non-ideal systems.
No In-Depth Research Data Found for Functional Applications of this compound
General information suggests that this compound is a binary compound with semiconducting properties and high thermal stability, making it a candidate for applications in electronic and optoelectronic devices. acs.orgsamaterials.com Its potential use has been noted in the fields of photodetectors, solar cells, and light-emitting diodes (LEDs). acs.orgsamaterials.com Similarly, its catalytic activity is mentioned as a promising area of research. acs.orgsamaterials.com
However, the available literature predominantly focuses on other antimony-based compounds, such as antimony sulfide (B99878) (Sb₂S₃) and antimony selenide (B1212193) (Sb₂Se₃), or on other metal phosphides like those of nickel, cobalt, and iron, particularly in the context of catalysis. acs.orgbohrium.commdpi.comcyberleninka.rupv-magazine.comscite.ai These studies provide extensive data on the performance of materials other than this compound.
A recent theoretical investigation into the diatomic SbP molecule provided calculated spectroscopic constants and analyzed its electronic states. nih.govacs.org This study offers valuable fundamental insights but does not extend to the practical applications in devices as specified in the requested article outline.
Therefore, the construction of the requested article focusing solely on the functional applications research of this compound cannot be completed at this time due to the lack of sufficient detailed and specific research data.
Functional Applications Research of Antimony Phosphide
Antimony Phosphide (B1233454) in Catalysis
Photocatalytic Activity of Antimony Phosphide for Environmental Remediation and Chemical Synthesis
This compound (SbP) is a semiconductor material with properties that suggest its potential for photocatalytic applications. mdpi.com While extensive experimental research specifically detailing the photocatalytic activity of pure this compound for environmental remediation and chemical synthesis is limited in publicly available literature, the general understanding of semiconductor photocatalysis provides a framework for its potential mechanisms. Photocatalysis is a process where a semiconductor material absorbs light energy to generate electron-hole pairs, which then participate in redox reactions to degrade pollutants or synthesize new chemical compounds. researchgate.netnih.gov
For environmental remediation, if this compound were used to degrade organic pollutants, the process would likely involve the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.gov These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net The efficiency of such a process would depend on factors like the bandgap of this compound, its ability to absorb light in the visible spectrum, and the recombination rate of the photogenerated electron-hole pairs.
In the realm of chemical synthesis, photocatalysis with materials like this compound could enable redox-neutral carbon-hydrogen (C–H) to carbon-carbon (C–C) bond conversions. acs.org This would involve the photocatalyst, upon light absorption, initiating a hydrogen atom transfer (HAT) process, leading to the formation of new chemical bonds without the need for external oxidants. acs.org Antimony-based photocatalysts, in general, have been shown to be effective in degrading compounds like toluene (B28343) and rhodamine. acs.org However, challenges such as catalyst recovery and the large-scale preparation of efficient antimony-based photocatalysts remain significant hurdles for their industrial application. acs.org
Electrocatalytic Performance of this compound in Hydrogen and Oxygen Evolution Reactions
The electrocatalytic performance of this compound in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), the two half-reactions of water splitting, is an area of growing interest, although specific experimental data for SbP is scarce. Research on related materials, such as other transition metal phosphides and antimony-based complexes, provides insights into the potential of SbP in this field.
Hydrogen Evolution Reaction (HER):
The HER involves the reduction of protons or water molecules to produce hydrogen gas. Transition metal phosphides (TMPs) are considered promising, cost-effective alternatives to precious metal catalysts like platinum for the HER. mdpi.com The catalytic activity of TMPs is often attributed to a synergistic effect between the metal and phosphorus atoms, where the phosphorus atoms can act as a "base" to capture protons. mdpi.com
While direct experimental studies on this compound for HER are not widely reported, research on a molecular antimony complex, SbSalen, has demonstrated its capability to catalyze the HER in an aqueous medium. This system achieved a high Faradaic efficiency of 100% at -1.4 V vs. the normal hydrogen electrode (NHE) with a maximum current density of -30.7 mA/cm². nih.gov The turnover frequency was calculated to be 43.4 s⁻¹. nih.gov Theoretical calculations on molybdenum phosphide (MoP) have suggested that the phosphorus atoms are the active sites for HER, achieving a nearly zero Gibbs free energy for hydrogen adsorption. cityu.edu.hk This suggests that the phosphorus in this compound could play a similar crucial role.
Oxygen Evolution Reaction (OER):
The OER is the kinetically more challenging half-reaction of water splitting. Transition metal phosphides have also emerged as efficient pre-catalysts for the OER. nih.govacs.org During the OER process, the surface of the metal phosphide often undergoes in-situ transformation to form more active oxide/oxyhydroxide species. acs.org
Research on iron-cobalt phosphide (Fe-Co-P) alloys has shown excellent OER activity, achieving a current density of 10 mA/cm² at an overpotential of just 252 mV. nih.gov Mechanistic studies suggest that the presence of high-valent iron stabilizes cobalt in a lower-valent state, enhancing both the activity and stability of the catalyst. nih.gov While these findings are for a different phosphide system, they highlight the potential of multicomponent phosphides. The role of antimony in such systems would need to be specifically investigated to determine its effect on OER performance.
This compound as Components in Dual-Metal Catalytic Systems
The incorporation of this compound into dual-metal or multi-metal catalytic systems is a strategy that could enhance catalytic activity and stability for various applications. While specific research focusing on this compound in such systems is not extensively documented, the broader context of antimony-containing and bimetallic phosphide catalysts provides a strong rationale for this approach.
Antimony and its derivatives are known to be used in dual-metal catalytic systems, often in combination with other metals. acs.orgresearchgate.net For instance, antimony-doped tin oxide (ATO) has been used as a support for palladium catalysts (Pd/ATO-CNTs) in the electrooxidation of formic acid, demonstrating significantly greater activity and stability compared to palladium on carbon nanotubes alone. rsc.org This enhancement is partly attributed to the generation of oxygen vacancies by the antimony-doped material. rsc.org
In the context of phosphides, bimetallic and trimetallic phosphides have shown superior electrocatalytic performance compared to their monometallic counterparts. For example, a tri-metallic phosphide, FeCoNiP, exhibited exceptional OER activity, outperforming other mono- or bi-metallic transition metal phosphide catalysts. nih.gov The synergistic effects between the different metal centers are believed to be responsible for the enhanced performance.
Therefore, it is plausible that incorporating this compound into a dual-metal system, for example with a transition metal like nickel or cobalt, could lead to a catalyst with tailored electronic and structural properties, resulting in improved performance for applications such as electrocatalysis or photocatalysis. However, dedicated research is required to synthesize and evaluate the performance of such this compound-based dual-metal catalytic systems.
This compound for Advanced Sensor Technologies
Gas Sensing Properties of this compound (e.g., NO₂ Detection)
Theoretical studies have identified monolayer this compound (SbP) as a highly promising candidate for the detection of toxic gases, particularly nitrogen dioxide (NO₂). rsc.org First-principles calculations have shown that monolayer SbP exhibits high sensitivity and selectivity towards NO₂ molecules. rsc.org
The sensing mechanism is based on the strong interaction between the NO₂ molecule and the SbP monolayer. The calculated adsorption energy of NO₂ on SbP is -0.876 eV, indicating a strong chemisorption process. rsc.org This is accompanied by a significant charge transfer of -0.83 e from the SbP monolayer to the NO₂ molecule. rsc.org This substantial charge transfer upon adsorption is a key indicator of a material's potential as a gas sensor, as it leads to a measurable change in the material's electrical resistance, which forms the basis of the sensing signal.
Furthermore, the study suggests that the strong interaction is not significantly affected by the presence of other common gases like sulfur dioxide (SO₂), water (H₂O), and carbon dioxide (CO₂), highlighting the high selectivity of SbP for NO₂. rsc.org Ab initio molecular dynamics simulations also predict excellent performance of monolayer SbP in practical applications. rsc.org While these theoretical findings are very encouraging, experimental validation is crucial to confirm the practical applicability of this compound as a high-performance NO₂ gas sensor.
Exploration of Surface Adsorption Mechanisms on this compound for Sensing Applications
The high sensitivity and selectivity of monolayer this compound (SbP) towards nitrogen dioxide (NO₂) can be attributed to the specific nature of the surface adsorption mechanism, as revealed by first-principles calculations. rsc.org The primary mechanism driving the strong interaction is the hybridization of the p-orbitals between the atoms of the SbP monolayer and the NO₂ molecule. rsc.org
Upon adsorption, the NO₂ molecule is positioned at a close distance to the SbP surface, facilitating strong orbital overlap. The analysis of the electronic properties shows that the adsorption of NO₂ induces significant changes in the electronic structure of the SbP monolayer. This strong interaction leads to the aforementioned high adsorption energy and substantial charge transfer, which are the fundamental principles behind the sensing response.
The theoretical study also indicates that the adsorption of other toxic gases such as carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and sulfur dioxide (SO₂) on monolayer SbP is significantly weaker compared to NO₂. rsc.org This difference in adsorption strength is the basis for the high selectivity of SbP-based sensors. The weaker interactions with other gases result in minimal changes to the electronic properties of the SbP monolayer, thus not generating a significant sensor response. These theoretical insights into the surface adsorption mechanism provide a solid foundation for the rational design and development of highly selective and sensitive gas sensors based on this compound.
This compound in Energy Storage and Thermoelectric Materials
This compound is being explored for its potential in advanced energy applications, including energy storage as an anode material in batteries and as a thermoelectric material for waste heat conversion.
Energy Storage:
Antimony (Sb) and phosphorus (P) are both considered promising anode materials for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to their high theoretical capacities. mdpi.comrsc.org Antimony offers a high volumetric capacity and relatively lower volume expansion compared to silicon, while phosphorus has an extremely high specific capacity. mdpi.com
While research on pure this compound as an anode is limited, studies on Sb-based and P-based materials provide valuable insights. For instance, antimony-based anodes in LIBs have shown good cyclic stability and high volumetric properties. mdpi.com In SIBs, antimony anodes have demonstrated better electrochemical and structural stability than in LIBs. rsc.org A composite of antimony nanocrystals and red phosphorus has been shown to deliver a high capacity of over 1100 mAh g⁻¹ after 50 cycles in a sodium-ion battery. rsc.org
The table below summarizes the performance of some antimony-based anodes in sodium-ion batteries.
| Anode Material | Current Density | Reversible Capacity | Cycle Life |
| P/Sb/Cu-nanocomposite | 125 mA g⁻¹ | > 1100 mAh g⁻¹ | 50 cycles |
| P/Sb/Cu-nanocomposite | 2000 mA g⁻¹ | > 900 mAh g⁻¹ | - |
| Nanoporous-antimony (NP-Sb70) | 100 mA g⁻¹ | 573.8 mAh g⁻¹ | 200 cycles |
Data sourced from multiple studies. rsc.orgrsc.org
Thermoelectric Materials:
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT). Metal phosphides have attracted attention as potential thermoelectric materials due to their potential for low lattice thermal conductivity. rsc.org
A theoretical study on a monolayer of arsenic this compound (AsSbP₂) has predicted a giant figure of merit (ZT) of 2.13 for p-type and 1.97 for n-type carriers at 300 K. mdpi.com The study also found a high Seebeck coefficient of 1.55 × 10³ μV K⁻¹. mdpi.com While this study is on a ternary phosphide, it highlights the potential of phosphide systems containing antimony for high thermoelectric performance. Experimental studies on copper phosphide materials like MgCuP and CaCuP have shown promising figures of merit, reaching zT = 0.5 at 800 K. ed.ac.uk
The table below presents some key thermoelectric properties of the theoretically studied AsSbP₂ monolayer and experimentally investigated copper phosphides.
| Material | Type | Temperature (K) | Seebeck Coefficient (μV K⁻¹) | Figure of Merit (ZT) |
| AsSbP₂ (monolayer, theoretical) | p-type | 300 | 1.55 × 10³ | 2.13 |
| AsSbP₂ (monolayer, theoretical) | n-type | 300 | 1.55 × 10³ | 1.97 |
| MgCuP (experimental) | p-type | ~800 | - | ~0.5 |
| CaCuP (experimental) | p-type | ~800 | - | ~0.5 |
Data sourced from multiple studies. mdpi.comed.ac.uk
These findings suggest that this compound and related materials are promising candidates for future energy storage and thermoelectric applications, although further experimental research is needed to fully realize their potential.
Research into this compound for Advanced Battery Electrodes
The pursuit of next-generation energy storage systems beyond traditional lithium-ion batteries has led to extensive research into new anode materials with higher capacity and better performance. In this context, both antimony-based and phosphide-based materials have emerged as promising candidates, suggesting a significant potential for this compound.
Antimony (Sb) is an attractive anode material because it can alloy with both lithium (Li) and sodium (Na), offering a high theoretical specific capacity of 660 mAh g⁻¹. rsc.orgresearchgate.net This capacity is substantially higher than that of commercially used graphite (B72142) anodes. semanticscholar.org Antimony-based anodes also possess high electronic conductivity and a high volumetric capacity, which is about 2.5 times greater than graphite. semanticscholar.orgmdpi.com However, a major challenge with pure antimony anodes is the significant volume expansion during the alloying/de-alloying process (over 135% with lithium and up to 390% with sodium), which can lead to pulverization of the electrode and rapid capacity decay. researchgate.netmdpi.comresearchgate.net
To mitigate these issues, research has focused on creating nanostructured antimony materials and composites, often with carbon, to buffer the volume changes and improve cycling stability. researchgate.netresearchgate.net Similarly, metal phosphides, such as tin phosphide (SnₓPᵧ), have been investigated as high-capacity anode materials. nih.govrsc.org These compounds also offer high theoretical capacities but face similar challenges related to volume expansion. The synergistic combination in this compound could potentially leverage the high capacity of antimony while the phosphorus component could influence the electrochemical reaction pathway and structural stability. Research into related materials like antimony sulfide (Sb₂S₃) and antimony phosphate (B84403) (SbPO₄) has shown they can function as electrode materials, further indicating the electrochemical activity of antimony compounds. nih.govresearchgate.net
While direct and extensive research specifically on this compound as an anode is still an emerging field, the well-documented performance of related antimony and phosphide materials provides a strong rationale for its investigation.
Table 1: Comparative Electrochemical Performance of Selected Antimony- and Phosphide-Based Anode Materials
| Material | Ion | Theoretical Capacity (mAh g⁻¹) | Observed Performance Highlights | Reference(s) |
|---|---|---|---|---|
| Antimony (Sb) | Li⁺/Na⁺ | 660 | High volumetric capacity (1890 Ah L⁻¹). semanticscholar.org | rsc.orgsemanticscholar.org |
| Tin Phosphide (Sn₄P₃)/C | Li⁺ | ~990 (for Sn) | Delivers 727 mAh g⁻¹ at 0.2 A g⁻¹ after 100 cycles. rsc.org | rsc.org |
| Tin Phosphide (SnP)/C | Li⁺ | Not specified | Delivers 751 mAh g⁻¹ at 0.1 A g⁻¹. rsc.org | rsc.org |
| Antimony Sulfide (Sb₂S₃) | Na⁺ | ~946 | High capacity of 730 mAh g⁻¹ at 50 mA g⁻¹. nih.gov | nih.gov |
| Antimony Phosphate (SbPO₄) | Li⁺/Na⁺ | Not specified | Can serve as an electrode for energy storage. researchgate.net | researchgate.net |
Investigations of this compound as Thermoelectric Materials
Thermoelectric materials can directly convert waste heat into useful electrical energy, a property quantified by the dimensionless figure of merit (ZT). linseis.com An ideal thermoelectric material possesses a high Seebeck coefficient (S) and high electrical conductivity (σ), which together define the "power factor" (S²σ), coupled with low thermal conductivity (κ). linseis.comaps.org
Metal phosphides are gaining increasing attention as potential thermoelectric materials. hw.ac.ukrsc.org Their often complex crystal structures can lead to intrinsically low lattice thermal conductivity, which is beneficial for a high ZT value. researchgate.netrsc.org Furthermore, phosphorus is a highly abundant and low-cost element. hw.ac.ukrsc.org Antimony-based compounds, such as antimonide skutterudites (e.g., CoSb₃) and Zintl phases (e.g., Mg₃Sb₂), are already well-established as high-performance thermoelectric materials, often exhibiting ZT values greater than one. hw.ac.ukrsc.org
This compound (SbP), as a semiconductor, is a material of interest in this field. samaterials.com Research into related phosphide and arsenide skutterudites, such as cobalt phosphide (CoP₃) and cobalt arsenide (CoAs₃), demonstrates how anion composition affects thermoelectric properties. For instance, forming a solid solution (CoP₁.₅As₁.₅) substantially reduces thermal conductivity compared to the binary constituents due to increased phonon scattering from lattice disorder. northwestern.edu This principle suggests that alloying or doping in an SbP system could be an effective strategy for optimizing its thermoelectric performance. While comprehensive data on the ZT of pure this compound is limited, the promising characteristics of both metal phosphides and antimonides provide a strong impetus for its continued investigation. hw.ac.ukresearchgate.net
Table 2: Thermoelectric Properties of Selected Phosphide and Antimonide Compounds
| Material | Max. Seebeck Coefficient (μV/K) | Thermal Conductivity (W/(m·K)) | Max. Figure of Merit (ZT) | Temperature (K) | Reference(s) |
|---|---|---|---|---|---|
| Cobalt Phosphide (CoP₃) | ~40 | > CoSb₃ | Not specified | ~300 | northwestern.edu |
| Cobalt Arsenide (CoAs₃) | ~50 | > CoSb₃ | Not specified | ~300 | northwestern.edu |
| CoP₁.₅As₁.₅ | ~89 | Substantially lower than CoP₃/CoAs₃ | Not specified | ~300 | northwestern.edu |
| Bi₀.₃Sb₁.₇Te₃ | 292 | 0.99 | 1.14 | Room Temp. | nii.ac.jp |
| n-type PbSe | Not specified | Not specified | ~1.5 | 773 | researchgate.net |
| Ag₆Ge₁₀P₁₂ | Not specified | Not specified | ~0.7 | 750 | rsc.org |
This compound as Precursors for Complex Antimony-Containing Materials
In materials synthesis, precursors are starting compounds that are transformed into a desired material through a chemical reaction. Zintl phases, which are intermetallic compounds formed between electropositive (like alkali or alkaline earth metals) and main-group elements, are often used as reactive precursors to create novel materials with unique structures that may be inaccessible through conventional high-temperature solid-state reactions. mdpi.comwikipedia.orgnih.gov These reactions can proceed at lower temperatures, allowing for kinetic trapping of metastable products. mdpi.com
This compound can act as a precursor for the synthesis of more complex antimony-containing materials. Its reactivity can be harnessed to build intricate frameworks. For example, research has demonstrated that organometallic precursors containing antimony and phosphorus, specifically dithiolatoantimony(III) dialkyldithiophosphates, can be pyrolyzed (decomposed by heat) in a furnace to yield nanorods of antimony phosphate (SbPO₄). researchgate.net This highlights a pathway where an antimony-phosphorus-containing molecule is used to create a complex oxide structure.
The use of Zintl phases and other reactive precursors is a versatile strategy in modern materials chemistry. mdpi.comnih.gov For instance, antimony-containing Zintl phases like NaSrSb and NaBaSb have been synthesized, which themselves can be considered salt-like compounds (e.g., Na⁺Ba²⁺Sb³⁻) that could participate in further reactions. mdpi.com Similarly, single-source precursors containing both antimony and other metals have been used to create mixed-metal sulfides, demonstrating that molecular design can be used to control the composition of the final material, even if phase separation sometimes occurs. mdpi.comopenrepository.com The use of this compound and related compounds as precursors opens up avenues for the rational design and synthesis of novel functional materials, including other phosphides, phosphates, clathrates, and complex intermetallics. researchgate.netmdpi.com
Table 3: Examples of this compound and Related Precursors in Material Synthesis
| Precursor | Synthesis Method | Resulting Complex Material(s) | Reference(s) |
|---|---|---|---|
| SCH₂CH₂SSb{S₂P(OR)₂} | Pyrolysis (300-500 °C) | Antimony Phosphate (SbPO₄) nanorods | researchgate.net |
| Na₄Si₄ (Zintl Phase) | Reaction with CsCl or KCl | Silicon Clathrate-I and II phases | mdpi.com |
| Sb[S₂CN(Et₂)₃] and Fe[S₂CN(Et₂)₃] | Solvent-less Thermolysis | Mixed Iron Antimony Sulfides (Sb₂(₁₋ₓ)Fe₂ₓS₃) | mdpi.comopenrepository.com |
| Stoichiometric elements (Na, Ba, Sb) | Solid-state reaction | NaBaSb (Zintl Phase) | mdpi.com |
Future Research Directions and Challenges for Antimony Phosphide
Addressing Scalability and Cost-Effectiveness in Antimony Phosphide (B1233454) Synthesis
A primary obstacle to the widespread application of antimony phosphide is the development of scalable and cost-effective synthesis methods. Current laboratory-scale synthesis often involves techniques that are not readily transferable to industrial production.
Common synthesis methods for this compound include the direct combination of elemental antimony and phosphorus in a sealed tube at high temperatures. smolecule.com Another approach is high-temperature solid-state reactions, where a mixture of the elements is heated under controlled conditions to enhance yield and purity. smolecule.com While effective for producing small quantities, these methods can be energy-intensive and may not be economically viable for large-scale manufacturing.
Future research must focus on developing novel synthesis routes that are not only scalable but also utilize lower-cost precursors and more energy-efficient processes. Exploring methods like chemical vapor deposition (CVD), metalorganic vapor-phase epitaxy (MOVPE), and solution-based synthesis could lead to more controlled and cost-effective production. ucla.eduresearchgate.net A comparative analysis of various synthesis strategies is crucial for identifying the most promising pathways for industrial adoption.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Advantages | Disadvantages | Scalability Potential |
|---|---|---|---|
| High-Temperature Solid-State Reaction | High purity, good crystallinity | High energy consumption, slow reaction rates | Moderate |
| Chemical Vapor Deposition (CVD) | High-quality thin films, good uniformity | Requires specialized equipment, high vacuum | High |
| Metalorganic Vapor-Phase Epitaxy (MOVPE) | Precise control over thickness and composition | Expensive precursors, complex process | High |
| Solution-Based Synthesis | Low cost, mild reaction conditions | Potential for impurities, lower crystallinity | High |
Unveiling the Full Potential of Two-Dimensional this compound Structures
The rise of two-dimensional (2D) materials has opened up new frontiers in materials science, and 2D this compound is no exception. researchgate.netmdpi.com Theoretical studies and preliminary experimental work suggest that monolayer or few-layer SbP, often referred to as antimonene phosphide, could exhibit remarkable electronic and optoelectronic properties distinct from its bulk counterpart. researchgate.netmdpi.com
The quantum confinement effect in 2D materials can fundamentally alter their electronic band structure, leading to enhanced carrier mobility and tunable band gaps. researchgate.net Research into 2D antimony-based materials is an active field, with a focus on their synthesis, crystal structures, and potential applications in next-generation electronics and optoelectronics. researchgate.net The exploration of 2D antimonene, a single layer of antimony atoms, has shown its potential in various applications due to its high carrier mobility and stability. mdpi.com
Challenges in this area include the development of reliable methods for synthesizing high-quality, large-area 2D SbP. Techniques such as mechanical exfoliation, liquid-phase exfoliation, and epitaxial growth are being investigated. mdpi.com A significant research effort is also needed to fully characterize the physical and chemical properties of these 2D structures and to understand how these properties can be tailored for specific applications. nih.govnih.gov
Advanced In Situ Characterization Techniques for Real-Time Monitoring of this compound Processes
To optimize the synthesis of this compound and to understand its behavior in devices, advanced in situ and operando characterization techniques are indispensable. mdpi.commt.com These methods allow for the real-time monitoring of chemical and physical changes as they occur, providing invaluable insights that are not attainable through conventional ex situ analysis. mdpi.comnih.gov
For instance, in the context of battery applications, in situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can be used to observe the phase transformations and volume changes of an this compound electrode during charging and discharging cycles. rsc.org Similarly, spectroscopic techniques like Raman and X-ray photoelectron spectroscopy (XPS) can provide real-time information about the chemical state and bonding environment of the material during synthesis or operation. ucla.edumdpi.com
The development and application of these advanced characterization tools will be crucial for understanding reaction mechanisms, identifying intermediate species, and ultimately controlling the properties of the final this compound material. This knowledge is essential for improving the performance and durability of SbP-based devices.
Rational Design Principles for Tailoring this compound Properties Through Alloying and Heterostructuring
The properties of this compound can be precisely tuned through strategies such as alloying, doping, and the creation of heterostructures. mdpi.comualberta.ca This "materials by design" approach offers a powerful way to optimize SbP for specific applications.
Alloying this compound with other elements can modify its band gap, conductivity, and other electronic properties. For example, creating alloys with other pnictides, such as arsenic or bismuth, could lead to materials with novel characteristics. Doping, the intentional introduction of impurities, is another effective method to control the electrical conductivity of semiconductors. mdpi.com Research into doping antimony-based materials has shown that it can significantly alter their electronic and optical properties. nih.govresearchgate.netmdpi.com
Furthermore, forming heterostructures by combining this compound with other materials, such as graphene or transition metal dichalcogenides, can lead to synergistic effects and new functionalities. nih.gov These heterostructures can be designed to have specific band alignments, facilitating charge separation and transport, which is highly desirable for applications in photocatalysis and photovoltaics.
Integration of this compound into Next-Generation Device Architectures
The unique properties of this compound make it a promising candidate for a variety of next-generation devices. smolecule.comsamaterials.com Significant research is focused on its application as an anode material in both lithium-ion and sodium-ion batteries due to its high theoretical capacity. rsc.orgresearchgate.netresearchgate.net Antimony can form alloys with lithium and sodium, allowing for high energy storage density. researchgate.net However, a major challenge is the large volume expansion that occurs during the alloying process, which can lead to poor cycle life. researchgate.netresearchgate.net
Beyond energy storage, this compound's semiconductor properties make it suitable for various electronic and optoelectronic applications. samaterials.com This includes photodetectors, solar cells, and light-emitting diodes (LEDs). samaterials.com The use of antimony in infrared sensors has also been explored, offering potential for improved sensitivity and range compared to silicon-based sensors.
Future research will need to focus on overcoming the material's current limitations, such as the volume expansion in batteries, and on developing innovative device designs that can fully exploit the potential of this compound.
Interdisciplinary Approaches for Expanding this compound Application Horizons
To accelerate the development and application of this compound, interdisciplinary collaboration is essential. Combining expertise from chemistry, physics, materials science, and engineering will be crucial for tackling the multifaceted challenges associated with this material.
Computational modeling and machine learning are emerging as powerful tools in materials science. aalto.fiacs.orguic.edu These approaches can be used to predict the properties of new this compound-based materials, guide the design of synthesis experiments, and analyze complex experimental data. researchgate.netnih.gov For instance, density functional theory (DFT) calculations can provide insights into the electronic structure and stability of different SbP polymorphs and alloys. aalto.fi Machine learning algorithms can be trained on existing experimental and computational data to accelerate the discovery of new materials with desired properties. uic.edunih.gov
By integrating these computational approaches with experimental research, the timeline for developing and optimizing this compound for various applications can be significantly shortened.
Q & A
Q. What are the established synthesis methods for antimony phosphide (SbP), and how can phase purity be verified experimentally?
SbP is typically synthesized via direct reaction of elemental antimony and phosphorus under controlled conditions. For example, describes its formation by reacting liquid antimony with phosphorus. To ensure phase purity, researchers should employ techniques like X-ray diffraction (XRD) to confirm the absence of secondary phases (e.g., unreacted Sb or P) and energy-dispersive X-ray spectroscopy (SEM-EDS) for stoichiometric validation . also highlights the importance of quenching rates to stabilize desired microstructures in SbP-containing alloys .
Q. How do stoichiometric variations in SbP affect its structural and mechanical properties?
Adjusting the Sb:P ratio can alter lattice parameters and mechanical behavior. demonstrates that in Cu-P-Sb alloys, increasing Sb content enlarges the spreading area of eutectic phases and enhances tensile strength (up to 5 wt.% Sb). Researchers should systematically vary Sb/P ratios during synthesis and correlate results with XRD for structural analysis and nanoindentation for mechanical testing .
Q. What spectroscopic techniques are most effective for characterizing SbP’s chemical environment?
X-ray photoelectron spectroscopy (XPS) can identify oxidation states of Sb and P, while Raman spectroscopy detects vibrational modes indicative of Sb-P bonding. utilized X-ray microanalysis to map phase distributions in SbP-containing alloys, revealing Sb enrichment in copper phosphide phases . Infrared spectroscopy (IR) may also probe phosphorus coordination, as suggested in for phosphorus compounds .
Advanced Research Questions
Q. How does SbP’s electronic structure influence its potential as a semiconductor material?
Density functional theory (DFT) simulations can model SbP’s bandgap and charge-carrier mobility. emphasizes phosphides’ role in energy storage and electronics, suggesting SbP’s applicability in thermoelectric or photovoltaic devices. Experimental validation via Hall effect measurements and UV-vis-NIR spectroscopy is critical to assess conductivity and optical absorption .
Q. What mechanisms govern SbP’s phase stability under high-temperature or reactive environments?
Phase diagrams (e.g., Sb-P-Cu systems in ) reveal eutectic transitions and intermetallic phase formation. In situ high-temperature XRD or differential scanning calorimetry (DSC) can track phase evolution, while thermodynamic modeling (e.g., CALPHAD) predicts stability ranges. notes that pre-eutectic alloys with >5% Sb exhibit distinct dendritic growth, impacting thermal resilience .
Q. How can SbP’s environmental stability and degradation pathways be assessed in soil or aqueous systems?
highlights antimony speciation studies using synchrotron-based X-ray absorption near-edge structure (XANES) to evaluate Sb oxidation states in contaminated environments. For SbP, researchers should conduct leaching experiments (e.g., TCLP tests) coupled with ICP-MS to quantify Sb and P release. Microbial assays, as in , can assess bioremediation potential .
Methodological Guidance for Addressing Data Contradictions
-
Resolving discrepancies in phase behavior:
Systematic replication of synthesis conditions (e.g., temperature, cooling rates) and cross-validation using multiple characterization tools (XRD, TEM) can resolve inconsistencies. and report differing microstructures due to variable Sb/P ratios, necessitating rigorous parametric studies . -
Addressing conflicting electronic property reports:
Variations in defect density or doping levels may explain divergent conductivity results. Researchers should document synthesis parameters (e.g., atmosphere, precursor purity) and employ standardized measurement protocols (e.g., four-point probe for resistivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
